molecular formula C22H23N5O6S2 B4000278 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4000278
M. Wt: 517.6 g/mol
InChI Key: BSRSQCNTGCHMNF-UHFFFAOYSA-N
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Description

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O6S2 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 517.10897582 g/mol and the complexity rating of the compound is 913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and application of complex compounds with similar structural motifs to N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide, focusing on their synthesis, stability, and potential for further chemical transformations. For example, studies on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines demonstrate the versatility of similar compounds in organic synthesis, offering routes to complex natural products and pharmaceuticals (Back & Nakajima, 2000).

Anticancer Applications

Compounds structurally related to this compound have shown promising anticancer activities. Specifically, derivatives of 1,4‐Naphthoquinone containing phenylaminosulfanyl moiety have been evaluated for their cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds in the development of new anticancer agents (Ravichandiran et al., 2019).

Electroactive and Liquid Crystalline Applications

The synthesis of novel electroactive and liquid crystalline materials, incorporating sulfone and pyridine groups, showcases the potential of compounds similar to the target molecule in materials science. These materials exhibit unique properties such as anisotropic conductivity and thermal stability, making them suitable for advanced technological applications (Liu et al., 2011).

Molecular Structure Analysis

Detailed molecular structure analysis of compounds with similar sulfonyl and pyrimidinyl groups has provided insights into their molecular configurations and interactions. For instance, the study of bosentan monohydrate, a compound with related structural features, reveals the intricate molecular arrangements and potential for forming supramolecular structures (Kaur et al., 2012).

Environmental and Microbial Degradation

Research into the degradation of chlorimuron-ethyl by Aspergillus niger illustrates the environmental relevance of studying compounds with sulfonylurea structures. Understanding the microbial transformation pathways of these compounds can inform the development of strategies for mitigating their environmental impact (Sharma et al., 2012).

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6S2/c1-33-21-14-20(23-15-24-21)26-34(29,30)18-10-6-17(7-11-18)25-22(28)16-4-8-19(9-5-16)35(31,32)27-12-2-3-13-27/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSQCNTGCHMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide
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N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide
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N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide
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N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.